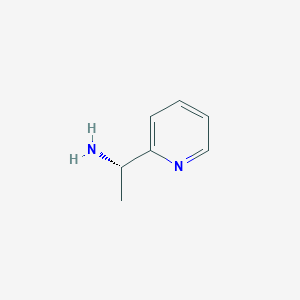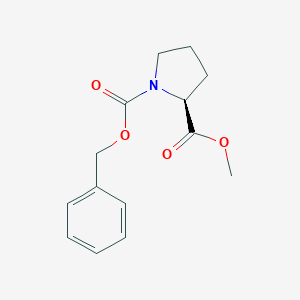![molecular formula C9H16O3 B152487 (2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde CAS No. 133398-57-9](/img/structure/B152487.png)
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is a chemical compound used in scientific research. It is a chiral building block that is commonly used in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is not well understood. However, it is believed to act as a chiral building block, which can lead to the synthesis of chiral compounds. It is also believed to act as a chiral ligand, which can be used in asymmetric catalysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde are not well understood. However, it is believed to have minimal toxicity and is generally considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in laboratory experiments include its chiral nature, which can lead to the synthesis of chiral compounds. It is also relatively easy to synthesize and is generally considered safe for use in laboratory experiments. The limitations of using ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in laboratory experiments include its limited solubility in certain solvents and its relatively high cost.
Future Directions
There are several future directions for the use of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in scientific research. One direction is the development of new synthetic methods for ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, which could lead to more efficient and cost-effective synthesis. Another direction is the development of new applications for ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, such as its use in the synthesis of new chiral drugs. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde.
In conclusion, ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is a chiral building block that is commonly used in scientific research. It has several applications, including its use in the synthesis of chiral compounds and chiral ligands. While its mechanism of action and biochemical and physiological effects are not well understood, it is generally considered safe for use in laboratory experiments. There are several future directions for the use of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in scientific research, including the development of new synthetic methods and new applications.
Synthesis Methods
((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is synthesized using a multi-step process. The first step involves the reaction of (S)-glycidol with diethylzinc to form a chiral zinc alkoxide. This is followed by the reaction of the chiral zinc alkoxide with (R)-glycidol to form the chiral epoxide. The final step involves the oxidation of the chiral epoxide with a suitable oxidizing agent to form ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde.
Scientific Research Applications
((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is used in various scientific research applications. It is commonly used as a chiral building block in the synthesis of various compounds. It is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is used in the synthesis of chiral drugs.
properties
CAS RN |
133398-57-9 |
|---|---|
Product Name |
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8-,9-/m1/s1 |
InChI Key |
RWEZZEBPLLEJBN-IWSPIJDZSA-N |
Isomeric SMILES |
CCCCC[C@H]([C@@H]1[C@H](O1)C=O)O |
SMILES |
CCCCCC(C1C(O1)C=O)O |
Canonical SMILES |
CCCCCC(C1C(O1)C=O)O |
synonyms |
2,3-epoxy-4-hydroxynonanal 2,3-epoxy-4-hydroxynonanal, (2alpha,3beta(R*)), (+-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)











